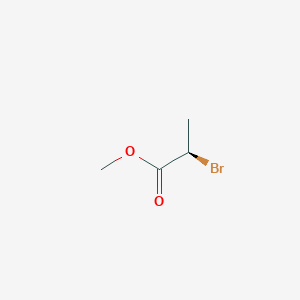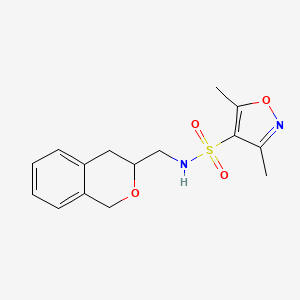
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as SMM-189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the melanocortin 4 receptor (MC4R), which is involved in the regulation of energy balance and metabolism. In
Applications De Recherche Scientifique
Antibacterial Effects and Clinical Trials
Sulfonamides, including N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide, have been extensively studied for their antibacterial properties. Clinical trials have demonstrated their efficacy in treating infections caused by bacteria. For example, a clinical trial involving the antibacterial combination of sulfamoxole and trimethoprim highlighted their compatibility and effectiveness in treating infections without significant side effects (Etzel & Wesenberg, 1976)[(https://consensus.app/papers/trial-combination-sulfamoxoletrimethoprim-3123sixth-etzel/251fa530a9f2592998dda856086faa07/?utm_source=chatgpt)].
Urinary Tract Infections and Urolithiasis
Sulfonamides have been used to treat long-standing or complicated urinary and genital tract infections. However, their application must be cautious, especially in patients with specific urinary conditions, to avoid complications such as urolithiasis. A case reported a 91-year-old male developing N4-acetyl-sulfamethoxazole stones after prolonged treatment with cotrimoxazole, highlighting the need for careful use (Lee & Huang, 1998)[(https://consensus.app/papers/acetyl-sulfamethoxazole-stone-forgotten-complication-lee/43ecbb907ea154f2912dd33b0ee7583f/?utm_source=chatgpt)].
Tuberculosis Treatment
Sulfonamides have shown potential in treating tuberculosis, especially in cases where Mycobacterium tuberculosis is sensitive to trimethoprim-sulfamethoxazole (TMP-SMX). This opens avenues for considering sulfonamides in treating multi-drug-resistant tuberculosis, suggesting further research into their application in tuberculosis treatment could be beneficial (Forgacs et al., 2009)[(https://consensus.app/papers/tuberculosis-trimethoprimsulfamethoxazole-forgacs/3d1b8ee5d1185eb3a32c5c5ed0220f4f/?utm_source=chatgpt)].
Hypersensitivity Reactions
The study of sulfonamides has also extended into understanding the mechanisms behind hypersensitivity reactions. The acetylation phenotype, particularly slow acetylation, has been associated with an increased risk of hypersensitivity reactions to sulfonamides, offering insights into patient-specific treatment considerations (Rieder et al., 1991)[(https://consensus.app/papers/prominence-acetylator-phenotype-among-patients-rieder/62a285d7a3ce5329b974a903e3bc0e54/?utm_source=chatgpt)].
Environmental Impact
Research into sulfonamides has also considered their environmental impact, particularly regarding their presence in indoor and outdoor air and dust. Studies have investigated the occurrence, partitioning, and potential human exposure to perfluorinated alkyl sulfonamides, shedding light on the environmental footprint of these compounds (Shoeib et al., 2005)[(https://consensus.app/papers/perfluorinated-sulfonamides-indoor-dust-occurrence-shoeib/493d62a9fb44567d83294a2115537986/?utm_source=chatgpt)].
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-15(11(2)21-17-10)22(18,19)16-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHIVPSSKLGCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)
![3-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2588482.png)
![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)

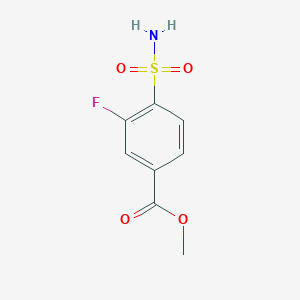
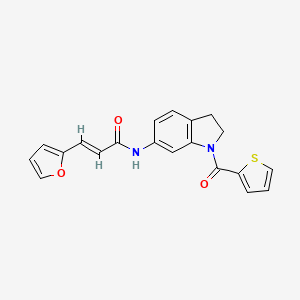



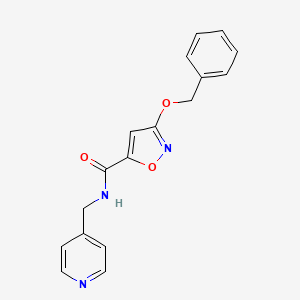

![3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2588499.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2588500.png)
